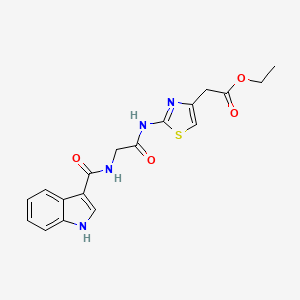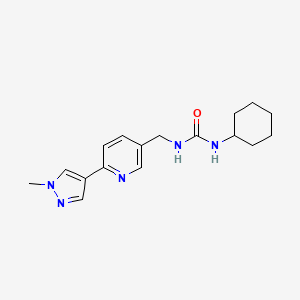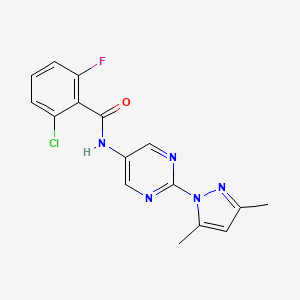![molecular formula C22H32N2O2 B2414511 [4-(2,6-Dimethylpiperidine-1-carbonyl)phenyl]-(2,6-dimethylpiperidin-1-yl)methanone CAS No. 107785-96-6](/img/structure/B2414511.png)
[4-(2,6-Dimethylpiperidine-1-carbonyl)phenyl]-(2,6-dimethylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[4-(2,6-Dimethylpiperidine-1-carbonyl)phenyl]-(2,6-dimethylpiperidin-1-yl)methanone” is a complex organic molecule that contains two 2,6-dimethylpiperidine groups, which are six-membered rings containing one nitrogen atom and five carbon atoms . These groups are attached to a phenyl group (a ring of six carbon atoms, also known as a benzene ring) through a carbonyl group (a carbon atom double-bonded to an oxygen atom) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two 2,6-dimethylpiperidine rings attached to a phenyl ring via a carbonyl group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the carbonyl groups and the 2,6-dimethylpiperidine rings. The carbonyl group is a common site of reactivity in organic molecules, and can undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carbonyl group could potentially increase its polarity, affecting properties such as solubility .Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-(2,6-dimethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c1-15-7-5-8-16(2)23(15)21(25)19-11-13-20(14-12-19)22(26)24-17(3)9-6-10-18(24)4/h11-18H,5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFFYMICJWFTIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC=C(C=C2)C(=O)N3C(CCCC3C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-butyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2414430.png)
![2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2414432.png)

![9-[2-Hydroxy-3-(2-methyl-benzoimidazol-1-yl)-propyl]-6-methyl-2,3,4,9-tetrahydro-carbazol-1-one oxime](/img/structure/B2414435.png)

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N-methylacetamide](/img/structure/B2414437.png)

![2-(2-Chloropropanoyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B2414439.png)
![4-Bromo-2-[(4-cyclohexylanilino)methyl]-6-methoxybenzenol](/img/structure/B2414440.png)
![5-[(4-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2414441.png)
![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2414444.png)
![2-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2414448.png)
![2-(benzylthio)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2414449.png)
![5-(5-{[(4-Methylbenzyl)thio]methyl}-2-furyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2414451.png)
